Cafaminol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cafaminol can be synthesized through a series of chemical reactions involving the methylation of caffeine derivatives. The process typically involves the reaction of caffeine with ethylene oxide in the presence of a base to form the hydroxyethyl derivative, followed by methylation using methyl iodide .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The mobile phase for HPLC typically contains acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid .
Chemical Reactions Analysis
Types of Reactions: Cafaminol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various methylated and ethylated derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Cafaminol has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular metabolism and vasoconstriction.
Medicine: Used in formulations for nasal decongestion and treatment of acute rhinitis.
Industry: Employed in the development of pharmaceutical formulations and as a standard in analytical chemistry.
Mechanism of Action
Cafaminol exerts its effects primarily through its action on the adenosine receptors in the body. By binding to these receptors, it inhibits the action of adenosine, leading to vasoconstriction and reduced nasal congestion. The compound also affects the central nervous system, similar to caffeine, by increasing alertness and reducing fatigue .
Comparison with Similar Compounds
Caffeine: Both Cafaminol and caffeine belong to the methylxanthine family and share similar stimulant properties.
Theobromine: Found in cocoa, theobromine has similar effects to caffeine but is less potent.
Theophylline: Another methylxanthine derivative used in the treatment of respiratory diseases.
Uniqueness of this compound: this compound is unique due to its specific use as a nasal decongestant and its particular chemical structure, which includes a hydroxyethyl group. This structural difference gives it distinct pharmacological properties compared to other methylxanthine derivatives .
Biological Activity
Cafaminol, also known as methylcoffanolamine, is a compound derived from caffeine that exhibits various biological activities, particularly as a vasoconstrictor and anticatarrhal agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
This compound primarily acts as a selective alpha-1 adrenergic receptor agonist . This interaction leads to vasoconstriction, which can be beneficial in treating conditions associated with excessive vasodilation or nasal congestion. The compound's ability to bind selectively to alpha-1 receptors enhances its therapeutic potential without significant side effects typically associated with non-selective adrenergic agents .
Pharmacological Properties
This compound has been studied for its effects on various biological systems. Below is a summary table detailing its pharmacological activities based on recent research:
Case Studies and Research Findings
- Vasoconstriction Studies : In vascular smooth muscle studies, this compound demonstrated significant vasoconstrictive properties, suggesting its potential use in managing hypotensive conditions. The selective binding to alpha-1 receptors minimizes adverse effects commonly seen with broader adrenergic agents .
- Anticancer Activity : Recent investigations into the anticancer properties of this compound revealed promising results against breast cancer cell lines (MCF-7). The compound was shown to inhibit cell viability at concentrations as low as 100 µg/mL, indicating a potential role in cancer therapeutics .
- Cytotoxic Effects : A study assessed the cytotoxic effects of this compound on A549 lung cancer cells, where it induced apoptosis at a concentration of 300 µM. This finding supports the notion that this compound may have applications beyond vascular constriction, potentially serving as an adjunct in cancer treatment regimens .
Properties
CAS No. |
30924-31-3 |
---|---|
Molecular Formula |
C11H17N5O3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
8-[2-hydroxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h17H,5-6H2,1-4H3 |
InChI Key |
ZGNRRVAPHPANFI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C |
Appearance |
Solid powder |
melting_point |
105.0 °C |
Key on ui other cas no. |
30924-31-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cafaminol; Cafaminolum; G 1; G-1; G1; Methylcoffanolamine; Rhinetten; Rhinoptil; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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